
5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
Overview
Description
5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds with the formula C5H5N This particular compound is characterized by the presence of a benzyloxy group at the 5-position, a hydroxymethyl group at the 2-position, and a hydroxyl group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia or amines.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Hydroxymethylation: The hydroxymethyl group can be introduced through a formylation reaction followed by reduction.
Hydroxylation: The hydroxyl group at the 4-position can be introduced through selective oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl alcohol, leaving groups like halides, and nucleophiles.
Major Products Formed
Oxidation: Formation of 5-(Benzyloxy)-2-(carboxymethyl)pyridin-4-ol.
Reduction: Formation of 5-(Benzyloxy)-2-methylpyridin-4-ol.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow for hydrogen bonding and interactions with enzymes and receptors. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypyridine: Lacks the benzyloxy and hydroxymethyl groups, making it less lipophilic and potentially less biologically active.
2-Hydroxymethylpyridine: Lacks the benzyloxy group, which may affect its ability to interact with certain molecular targets.
5-Benzyloxypyridine: Lacks the hydroxymethyl and hydroxyl groups, which are important for hydrogen bonding and biological activity.
Uniqueness
5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol is unique due to the combination of functional groups that confer specific chemical and biological properties. The presence of the benzyloxy group enhances its lipophilicity, while the hydroxymethyl and hydroxyl groups allow for hydrogen bonding and interactions with biological molecules. This combination makes it a versatile compound for various applications in research and industry.
Biological Activity
5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol (5-BHMP) is a heterocyclic compound belonging to the pyridine class, characterized by its unique functional groups: a benzyloxy group at the 5-position, a hydroxymethyl group at the 2-position, and a hydroxyl group at the 4-position. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C₁₃H₁₃N₃O₃
- Molecular Weight : 241.25 g/mol
- Structure : The compound features a pyridine ring with distinct functional groups that enhance its chemical reactivity and biological properties.
The biological activity of 5-BHMP is attributed to its ability to interact with various molecular targets through hydrogen bonding facilitated by its hydroxyl and hydroxymethyl groups. The benzyloxy group increases lipophilicity, aiding in cellular membrane penetration. These interactions can modulate biological pathways, leading to physiological effects beneficial in therapeutic contexts.
Biological Activities
Research indicates that 5-BHMP exhibits significant biological activities, which include:
- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest that 5-BHMP may possess antimicrobial activity against various pathogens, contributing to its potential as an antibiotic agent.
- Enzyme Inhibition : Interaction studies have shown that 5-BHMP can bind to specific enzymes and receptors, influencing their activity and potentially leading to therapeutic benefits.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 5-BHMP, it is essential to compare it with structurally similar compounds:
Compound Name | Key Features | Unique Aspects |
---|---|---|
4-Hydroxypyridine | Lacks benzyloxy and hydroxymethyl groups | Less lipophilic, potentially lower biological activity |
2-Hydroxymethylpyridine | Lacks benzyloxy group | May affect interaction capabilities with molecular targets |
5-Benzyloxypyridine | Lacks hydroxymethyl and hydroxyl groups | Important functional groups missing for hydrogen bonding |
5-BHMP stands out due to its combination of functional groups that enhance its reactivity and biological properties.
Case Studies
- Anti-inflammatory Activity :
-
Antimicrobial Evaluation :
- In vitro tests demonstrated that 5-BHMP exhibited inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent .
-
Enzyme Interaction Studies :
- Binding affinity assays revealed that 5-BHMP interacts effectively with specific enzymes involved in metabolic pathways, which may underpin its therapeutic efficacy .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions. Key methods include:
- Oxidation : Converting the hydroxymethyl group to a carboxyl group.
- Reduction : Transforming the hydroxyl group to a hydrogen atom.
- Substitution : Modifying the benzyloxy group with other functional groups.
These reactions allow for the generation of various derivatives that may exhibit enhanced or altered biological activities.
Q & A
Q. What are the recommended synthetic routes for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, and how do reaction conditions influence yield?
Basic
The synthesis typically involves multi-step pathways, including functionalization of pyridine derivatives. A common approach is the introduction of the benzyloxy group via nucleophilic substitution under basic conditions, followed by hydroxymethylation using formaldehyde or its derivatives. Protective group strategies (e.g., benzyl for hydroxyl groups) are critical to prevent undesired side reactions. Solvents like ethanol or methanol, combined with controlled heating (60–80°C), optimize cyclization and substitution steps. Purification via recrystallization or chromatography ensures high purity (>95%) .
Q. What analytical techniques are most effective for characterizing this compound?
Basic
Characterization requires a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., benzyloxy at position 5, hydroxymethyl at position 2).
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection to assess purity, especially post-synthetic modifications.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities. Discrepancies in melting points or spectral data between batches should prompt re-evaluation of synthetic conditions .
Q. How do structural modifications to the benzyloxy or hydroxymethyl groups affect biological activity?
Advanced
- Benzyloxy group : Replacing the benzyl moiety with electron-withdrawing groups (e.g., Cl, CF₃) can enhance binding to hydrophobic enzyme pockets, as seen in related pyrimidine derivatives targeting heat shock proteins . Conversely, bulkier substituents may reduce solubility.
- Hydroxymethyl group : Oxidation to a carboxylic acid or esterification alters hydrogen-bonding capacity, impacting interactions with polar residues in enzyme active sites. For example, hydroxymethyl-to-carboxylate conversion in analogs of 6-(benzyloxy)pyridin-3-ol increased inhibitory potency against kinases by 20-fold .
- Substitution position : Shifting the hydroxymethyl group to position 3 (vs. 2) disrupts intramolecular hydrogen bonding, as shown in comparative studies of pyridine derivatives .
Q. How can researchers resolve contradictions in literature data regarding this compound’s reactivity or bioactivity?
Advanced
Contradictions often arise from:
- Reaction conditions : Trace moisture during synthesis may hydrolyze the benzyloxy group, leading to inconsistent yields. Rigorous drying of solvents/reactants is essential .
- Biological assays : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., HSP90α vs. HSP90β) can explain divergent IC₅₀ values. Cross-validate findings using orthogonal assays (e.g., SPR, thermal shift) .
- Structural analogs : Compare data with closely related compounds (e.g., 4-(benzyloxy)-2-chloropyrimidin-5-ol) to identify trends in substituent effects .
Q. What enzyme targets are plausible for this compound based on structural analogs?
Advanced
- Heat shock proteins (HSPs) : The benzyloxy group mimics ATP’s adenine moiety, enabling competitive inhibition of HSP90’s ATP-binding pocket. Analogous pyrimidine derivatives show sub-µM affinity .
- Kinases : The hydroxymethyl group may interact with catalytic lysine residues in kinases (e.g., EGFR), as demonstrated by pyridine-based inhibitors .
- Oxidoreductases : The phenolic hydroxyl could participate in redox cycling, similar to polyphenol oxidase substrates. Electrochemical studies (cyclic voltammetry) are recommended to explore this .
Q. How to design analogs of this compound for improved pharmacokinetic properties?
Advanced
- Lipophilicity : Replace benzyl with trifluoromethylbenzyl to enhance blood-brain barrier penetration (clogP reduction from 2.8 to 1.5) .
- Metabolic stability : Introduce fluorine at the pyridine ring’s para position to block CYP450-mediated oxidation.
- Solubility : Convert the hydroxymethyl group to a phosphate prodrug, improving aqueous solubility by >10-fold .
- Target selectivity : Incorporate a sulfonamide moiety (as in 4-(tert-butyl)-N-[5-hydroxy-6-(2-hydroxyethoxy)bipyrimidinyl]benzenesulfonamide) to exploit hydrogen-bonding networks in specific enzyme pockets .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?
Advanced
- Fragment-based screening : Use the pyridine core as a scaffold and systematically vary substituents (e.g., benzyloxy, hydroxymethyl) to map SAR.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to distinguish enthalpic (hydrogen bonds) vs. entropic (hydrophobic) contributions.
- Molecular dynamics simulations : Model interactions with HSP90 or kinases to prioritize synthetic targets. For example, simulations of 4-(benzyloxy)pyrimidines predicted improved binding with Gly97 and Asp93 residues .
- Parallel synthesis : Generate a 48-compound library with variations in ring substituents and side chains, followed by high-throughput screening .
Properties
IUPAC Name |
2-(hydroxymethyl)-5-phenylmethoxy-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-8-11-6-12(16)13(7-14-11)17-9-10-4-2-1-3-5-10/h1-7,15H,8-9H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJLZADTSIIYBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CNC(=CC2=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728634 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
59281-14-0 | |
Record name | 5-(benzyloxy)-2-(hydroxymethyl)-1,4-dihydropyridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.